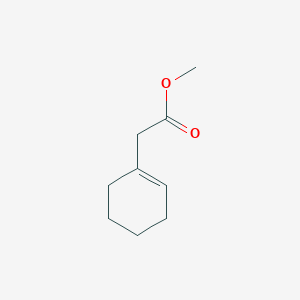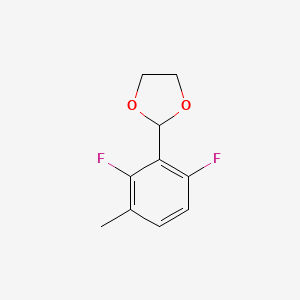
2-(2,6-Difluoro-3-methylphenyl)-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxolane, 2-(2,6-difluoro-3-methylphenyl)- is a heterocyclic organic compound. It features a dioxolane ring, which is a five-membered ring containing two oxygen atoms. The compound is characterized by the presence of a difluoromethylphenyl group attached to the dioxolane ring. This structure imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dioxolane, 2-(2,6-difluoro-3-methylphenyl)- typically involves the acetalization of aldehydes or ketones with ethylene glycol. The reaction is catalyzed by acids, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction proceeds as follows:
Formation of the Intermediate: The aldehyde or ketone reacts with ethylene glycol in the presence of an acid catalyst to form a hemiacetal intermediate.
Cyclization: The hemiacetal undergoes cyclization to form the dioxolane ring.
Industrial Production Methods
Industrial production of 1,3-dioxolane, 2-(2,6-difluoro-3-methylphenyl)- involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity. Key steps include:
Reactor Design: Continuous flow reactors are often used to ensure efficient mixing and heat transfer.
Purification: The product is purified using distillation or recrystallization techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxolane, 2-(2,6-difluoro-3-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The difluoromethylphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1,3-Dioxolane, 2-(2,6-difluoro-3-methylphenyl)- has diverse applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of 1,3-dioxolane, 2-(2,6-difluoro-3-methylphenyl)- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The difluoromethylphenyl group enhances its binding affinity and specificity. Pathways involved include:
Receptor Binding: Interaction with G-protein coupled receptors or ion channels.
Enzyme Inhibition: Inhibition of key enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A simpler analog without the difluoromethylphenyl group.
1,3-Dioxane: A six-membered ring analog with similar properties.
Tetrahydrofuran (THF): A related compound with a four-membered ring.
Uniqueness
1,3-Dioxolane, 2-(2,6-difluoro-3-methylphenyl)- is unique due to the presence of the difluoromethylphenyl group, which imparts distinct chemical and physical properties. This makes it more versatile in various applications compared to its simpler analogs.
Properties
Molecular Formula |
C10H10F2O2 |
|---|---|
Molecular Weight |
200.18 g/mol |
IUPAC Name |
2-(2,6-difluoro-3-methylphenyl)-1,3-dioxolane |
InChI |
InChI=1S/C10H10F2O2/c1-6-2-3-7(11)8(9(6)12)10-13-4-5-14-10/h2-3,10H,4-5H2,1H3 |
InChI Key |
BZQDUWORXIKJCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)C2OCCO2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



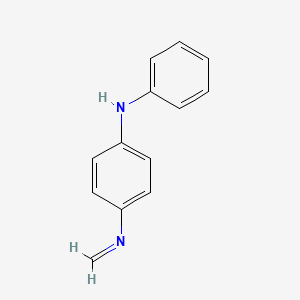
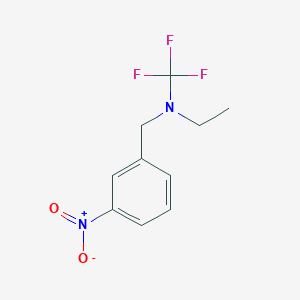
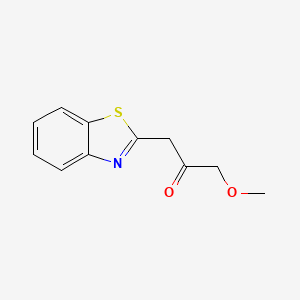
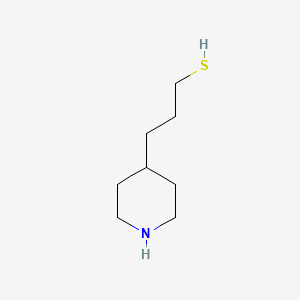
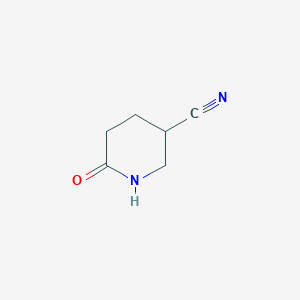
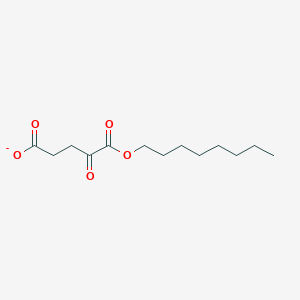
![5-Chloro-6-methoxy-2-methylbenzo[d]thiazole](/img/structure/B13960913.png)
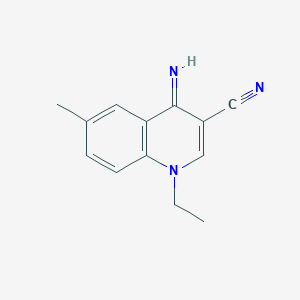
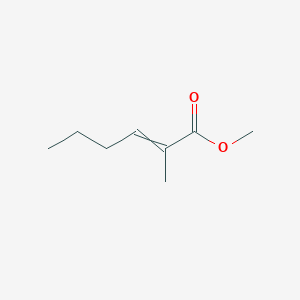
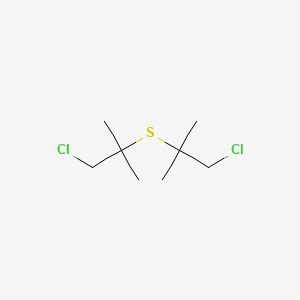
![7H-Thiazolo[5,4-e]benzotriazole](/img/structure/B13960931.png)

